8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole

MAO inhibition conformational analysis 3D-QSAR

8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole (CAS 67818-83-1; MFCD00297855) is a fully saturated, tetracyclic pyrazinocarbazole with molecular formula C₁₅H₂₀N₂ and a molecular weight of 228.33 g/mol. It belongs to the pyrazino[3,2,1-jk]carbazole class, which includes the known reversible MAO-A inhibitor antidepressant pirlindole (CAS 60762-57-4; hexahydro analog) and dehydro-pirlindole (CAS 75804-32-9; tetrahydro analog).

Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
CAS No. 67818-83-1
Cat. No. B1454350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole
CAS67818-83-1
Molecular FormulaC15H20N2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3C2CCC4
InChIInChI=1S/C15H20N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,11,13,15-16H,2-4,7-8H2,1H3
InChIKeyGMKHTMHRPNKUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole (CAS 67818-83-1): Structural Identity and Procurement Context


8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole (CAS 67818-83-1; MFCD00297855) is a fully saturated, tetracyclic pyrazinocarbazole with molecular formula C₁₅H₂₀N₂ and a molecular weight of 228.33 g/mol [1]. It belongs to the pyrazino[3,2,1-jk]carbazole class, which includes the known reversible MAO-A inhibitor antidepressant pirlindole (CAS 60762-57-4; hexahydro analog) and dehydro-pirlindole (CAS 75804-32-9; tetrahydro analog) [2]. The compound is commercially available from multiple suppliers at ≥95% purity and is primarily positioned as a research chemical, synthetic intermediate, and reference standard for pharmaceutical analysis . Its structural distinction—two additional hydrogen atoms relative to pirlindole, saturating the indole-fused cyclohexene ring—fundamentally alters its conformational landscape relative to in-class analogs, making it non-interchangeable with pirlindole or dehydro-pirlindole in any application requiring defined molecular geometry [3].

Why Generic Substitution of 8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole with Pirlindole or Other Pyrazinocarbazole Analogs Is Scientifically Invalid


Within the pyrazino[3,2,1-jk]carbazole series, saturation state at the carbazole C-ring is a critical determinant of molecular conformation, MAO enzyme subtype selectivity, and flavin co-factor interaction [1]. The 3D-QSAR and CoMFA models developed by Medvedev et al. demonstrate that rigid pyrazinocarbazole analogs exhibit potent and selective MAO-A inhibition constrained within a 13.0 × 7.0 × 4.4 Å spatial envelope, while flexible analogs additionally inhibit MAO-B and lose strict size dependence [2]. The octahydro compound (CAS 67818-83-1), with its fully saturated C-ring, possesses a fundamentally different conformational flexibility profile compared to the hexahydro pirlindole (C15H18N2, Δ2H) and the tetrahydro dehydro-pirlindole (C15H16N2, Δ4H). The Hynson et al. study established that even minor structural variations—specifically the presence or absence of an N3 double bond and the nature of the C8 substituent—independently modulate both inhibitory potency (Ki) and flavin spectral perturbation (ΔAbs at 500 nm) in MAO-A [3]. Consequently, substituting the octahydro compound for pirlindole in any MAO inhibition assay, impurity profiling protocol, or synthetic sequence without explicit validation would introduce an uncontrolled conformational variable that can produce misleading potency, selectivity, or chromatographic retention data [4].

Quantitative Differentiation Evidence for 8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole (CAS 67818-83-1) Against Closest Analogs


Molecular Saturation State Governs Conformational Flexibility and MAO Subtype Selectivity

The target octahydro compound (CAS 67818-83-1; C₁₅H₂₀N₂) contains two additional hydrogen atoms relative to pirlindole (CAS 60762-57-4; C₁₅H₁₈N₂), saturating the C3–C3a double bond present in the hexahydro analog. This structural difference directly impacts the compound's classification within the rigid/flexible pyrazinocarbazole framework established by Medvedev et al. [1]. In that systematic 3D-QSAR study of 16 pyrazinocarbazole derivatives, rigid analogs (those with restricted conformational freedom, such as dehydro-pirlindole) exhibited potent and selective MAO-A inhibition within strict spatial limits of 13.0 × 7.0 × 4.4 Å, while three flexible analogs demonstrated additional MAO-B inhibitory activity and lost the size-dependence correlation [1]. The octahydro compound, with a fully saturated cyclohexane ring fused to the indole system, is predicted to exhibit greater conformational flexibility than the hexahydro pirlindole, potentially placing it in the flexible-analog category with implications for dual MAO-A/MAO-B activity [2].

MAO inhibition conformational analysis 3D-QSAR structure-activity relationship

Physicochemical Property Differentiation: Predicted pKa, LogP, and Boiling Point Versus Pirlindole

The octahydro compound exhibits computationally predicted physicochemical properties that differ from pirlindole, relevant for chromatographic method development and salt-form selection. The predicted pKa of 9.65 ± 0.20 for the octahydro compound reflects the basicity of the secondary amine in the saturated piperazine-like ring. The predicted boiling point (373.6 ± 41.0 °C), density (1.16 ± 0.1 g/cm³), and XLogP3-AA value (2.6) [1] provide baseline parameters for HPLC method development, where retention time differentiation from pirlindole and dehydro-pirlindole is essential for impurity profiling. Pirlindole (C₁₅H₁₈N₂, MW 226.32) has a lower molecular weight and different hydrogen-bonding capacity due to the C3=C3a double bond, which affects its chromatographic behavior on reversed-phase columns [2].

physicochemical properties chromatography formulation salt selection

Synthetic Pathway Role: Octahydro Compound as a Reduced Intermediate or Byproduct in Pirlindole Synthesis

The established synthesis of pirlindole proceeds via Fischer indole synthesis, followed by imine formation, halogenation, intramolecular alkylation to yield dehydro-pirlindole (CAS 75804-32-9), and final reduction with sodium borohydride to afford pirlindole [1]. The octahydro compound (CAS 67818-83-1) represents a further reduction product wherein the indole C3=C3a double bond has been saturated—a transformation that could occur under forcing reductive conditions or as a process-related impurity during pirlindole manufacturing [2]. The Russian-language literature on pyrazidole (пиразидол) synthesis describes multiple reduction pathways where the degree of ring saturation is controlled by reaction conditions, and the octahydro species is recognized as a distinct chemical entity in the pyrazinocarbazole synthetic manifold [3]. Its availability as a characterized reference material (≥95% purity) enables its use as a process impurity marker for pirlindole API quality control .

synthetic chemistry process impurity reference standard reduction

Commercially Available Purity Specification Enabling Reproducible Procurement Decisions

The octahydro compound is commercially available from multiple suppliers with a minimum purity specification of 95% . This is a critical procurement parameter, as the compound's primary utility—whether as a synthetic intermediate, reference standard for impurity profiling, or SAR probe—requires defined purity. Pirlindole (CAS 60762-57-4) is available at higher purities (typically ≥98%) due to its status as a pharmaceutical active ingredient [1], while dehydro-pirlindole (CAS 75804-32-9) is less widely available. The octahydro compound's 95% purity specification must be factored into experimental design: for impurity profiling at the 0.10% threshold (ICH Q3A), a 95% purity reference material may contain up to 5% unidentified impurities that could confound trace analysis without further purification or characterization .

procurement specification purity quality control reference standard

High-Value Application Scenarios for 8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole (CAS 67818-83-1) Based on Quantitative Differentiation Evidence


Reference Standard for Over-Reduction Impurity Monitoring in Pirlindole API Manufacturing

The octahydro compound (CAS 67818-83-1) serves as a well-defined marker for process control in pirlindole (CAS 60762-57-4) API synthesis. As established in Section 3, the pirlindole synthetic pathway proceeds via NaBH₄ reduction of dehydro-pirlindole (CAS 75804-32-9) [1]. Under forcing or prolonged reductive conditions, further saturation of the indole C3=C3a double bond can generate the octahydro species as a process impurity. Pharmaceutical manufacturers can employ the octahydro compound as a characterized reference material to develop and validate HPLC methods capable of resolving and quantifying this specific over-reduction impurity at ICH Q3A thresholds (≤0.10% for unidentified impurities, ≤0.15% for identified impurities in APIs dosed at ≤2 g/day) [2]. The compound's distinct predicted pKa (9.65) and XLogP3-AA (2.6) relative to pirlindole facilitate chromatographic separation on standard reversed-phase columns .

Conformational Probe for MAO Subtype Selectivity in Pyrazinocarbazole SAR Studies

The increased conformational flexibility imparted by full saturation of the C-ring distinguishes the octahydro compound from the rigid hexahydro (pirlindole) and tetrahydro (dehydro-pirlindole) analogs. As demonstrated by Medvedev et al., flexible pyrazinocarbazoles exhibit dual MAO-A and MAO-B inhibitory activity without the strict 3D size constraints (13×7×4.4 Å) that govern rigid-analog MAO-A selectivity [3]. Researchers investigating the structural determinants of MAO subtype selectivity can use the octahydro compound as a flexibilized scaffold, comparing its MAO inhibition profile (IC₅₀ for MAO-A and MAO-B in rat brain and heart mitochondrial preparations) against pirlindole (MAO-A IC₅₀ = 250 nM rat brain, 34.2 nM rat heart; MAO-B Ki = 52,100 and 59,900 nM, respectively) [4] to quantify the contribution of C-ring saturation to subtype selectivity.

Chromatographic System Suitability Standard for Pyrazinocarbazole Forced Degradation Studies

In forced degradation studies of pirlindole drug substance and drug product, the octahydro compound can serve as a system suitability standard representing the reductive degradation pathway. Regulatory guidance (ICH Q1A, Q2B) requires demonstration that analytical methods can resolve the API from potential degradation products [5]. By spiking the octahydro compound into pirlindole samples and verifying baseline resolution (Rs ≥ 1.5) under the established HPLC conditions (reversed-phase C18 column, fluorescence detection, LOD 1-2 ng/mL for pirlindole) [6], analytical laboratories can validate method specificity for this structurally similar, saturation-state variant.

Synthetic Intermediate for Novel Pyrazinocarbazole Derivatives via Ring-Functionalization

The fully saturated C-ring of the octahydro compound provides a chemically distinct scaffold for further derivatization compared to the unsaturated pirlindole core. The saturated cyclohexane ring offers sites for selective C-H functionalization, hydroxylation, or halogenation that are not accessible on the pirlindole scaffold due to the presence of the C3=C3a double bond. As documented in the pyrazidole analog synthesis literature, variations in ring saturation state enable access to different substitution patterns and consequently different pharmacological profiles [7]. The octahydro compound can thus serve as a versatile starting material for synthesizing novel N-substituted or C-ring-functionalized pyrazinocarbazole derivatives for medicinal chemistry exploration.

Quote Request

Request a Quote for 8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.